1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene
Overview
Description
The compound “1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene” is an organic compound containing an aminomethyl group and a dichlorobenzene group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the dichlorobenzene group . The aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the dichlorobenzene group could undergo reactions at the carbon atoms bonded to the chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially increase its polarity and solubility in water .Scientific Research Applications
Catalytic Oxidation
The catalytic oxidation of dichlorobenzene derivatives, which includes compounds similar to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene, has been investigated using transition metal oxides. These studies show how different catalysts affect the reaction, with potential applications in environmental and synthetic chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).
In Catalytic Hydrogenation
Research on similar compounds, such as 2-(aminomethyl)pyridine, demonstrates their role in activating ruthenium complexes for catalytic hydrogenation of ketones. This can have implications in organic synthesis and the development of efficient catalysts (Hadžović, Song, MacLaughlin, & Morris, 2007).
Synthesis of Key Intermediates
Compounds like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which share structural similarities, are key intermediates in the preparation of antibiotics. This indicates the potential of 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Environmental Impact Studies
Investigations into the use of 1,4-dichlorobenzene in air fresheners, which is structurally related, have raised concerns about its environmental impact and exposure risks, indicating the importance of studying similar compounds for their safety and environmental effects (Elliott & Loomis, 2008).
Biochemical Applications
Research into stereospecific conversion of amino acids and their derivatives, which includes compounds structurally related to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene, reveals significant insights into enzymatic processes and biochemical pathways (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Safety And Hazards
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N/c1-8(2)10(7-15)5-9-3-4-11(13)6-12(9)14/h3-4,6,8,10H,5,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJLIWQASWIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=C(C=C(C=C1)Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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